4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid
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Overview
Description
The compound "4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid" belongs to a class of chemicals that show significant biological and chemical properties, making them subjects of extensive synthetic and analytical studies. The chemical is structurally related to aminobenzoic acids, known for their varied applications in medicinal chemistry due to their inhibitory and reactive properties toward specific enzymes.
Synthesis Analysis
The synthesis of compounds similar to 4-[(2,4-di-tert-butyl-6-methylphenyl)amino]-4-oxo-2-butenoic acid involves complex organic reactions, including Mannich reactions, aldol condensation, and substitutions. For instance, 4-Amino-2-(substituted methyl)-2-butenoic acids were synthesized from Cbz-protected tert-butyl 4-aminobutanoate through successive substitutions and eliminations, demonstrating the intricate steps involved in creating such molecules (Silverman et al., 1986).
Molecular Structure Analysis
Molecular structure analysis of these compounds often involves spectroscopic techniques, such as NMR, FTIR, and X-ray crystallography. These techniques help in understanding the compound's conformation, bonding, and overall structure. For instance, studies on similar compounds have revealed complex structures with significant steric hindrance due to the presence of tert-butyl groups and the specific configuration of double bonds (Y. Chern et al., 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. They have been found to act as substrates and inhibitors for enzymatic activities, such as gamma-aminobutyric acid aminotransferase (GABA-T), showing competitive reversible inhibition. The presence of functional groups, such as the amino and oxo groups, facilitates these interactions and reactions, demonstrating the compound's versatility (R. Silverman, S. Durkee, B. Invergo, 1986).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystallinity, are essential for understanding the behavior of these compounds under different conditions. For example, derivatives of similar compounds exhibit varied solubility in organic solvents, influenced by the steric effects of tert-butyl groups and the polar nature of the functional groups involved (V. O. Koz’minykh et al., 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards oxidizing agents, and electrophilic/nucleophilic characteristics, are crucial for the compound's applications and interactions. The presence of the amino and oxo functional groups significantly contributes to its chemical behavior, impacting its reactivity and interactions with other molecules. Studies on similar compounds have explored their antioxidative properties and mechanisms of action, providing insight into their potential utility and reactivity patterns (Douglas R. Kindra, W. Evans, 2014).
properties
IUPAC Name |
(E)-4-(2,4-ditert-butyl-6-methylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12-10-13(18(2,3)4)11-14(19(5,6)7)17(12)20-15(21)8-9-16(22)23/h8-11H,1-7H3,(H,20,21)(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAPINMWSGGUOX-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC(=O)O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C/C(=O)O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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